BOC-DL-CHA-OH

描述

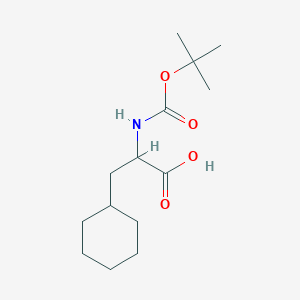

BOC-DL-CHA-OH is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of removal under mild acidic conditions .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of BOC-DL-CHA-OH typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at room temperature, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of Boc-protected amino acids can be optimized using flow microreactor systems. This method allows for efficient and scalable synthesis with better control over reaction conditions and yields .

化学反应分析

Deprotection of the Boc Group

The Boc group is commonly removed under acidic conditions. A mild deprotection method using oxalyl chloride in methanol has been validated for Boc-protected amines, including structurally similar substrates .

Reaction Conditions and Yields

| Substrate Type | Conditions | Time (h) | Yield (%) |

|---|---|---|---|

| Aromatic N-Boc amines | 3 equiv. oxalyl chloride in MeOH | 1–3 | 70–90 |

| Aliphatic N-Boc amines | 5 equiv. oxalyl chloride in MeOH | 3–4 | 60–80 |

Key Findings :

-

Electron-withdrawing groups (EWGs) on aromatic substrates accelerate reaction rates (e.g., nitro or halogens) .

-

Steric hindrance (e.g., cyclohexyl groups in Boc-DL-Cha-OH) slows deprotection, requiring extended reaction times .

-

The mechanism involves electrophilic activation by oxalyl chloride, forming intermediates such as isocyanate esters and oxazolidinediones before yielding the free amine (Scheme 1) .

Decarboxylative Reactions

The carboxylic acid group in this compound can undergo decarboxylative halogenation under specific conditions. The Kochi reaction (Pb(OAc)₄/I₂) converts carboxylic acids to alkyl iodides, though its applicability to Boc-protected substrates is limited .

Experimental Observations

| Reaction System | Substrate Class | Product | Yield (%) |

|---|---|---|---|

| Pb(OAc)₄/I₂ in benzene | Aliphatic carboxylic acids | Alkyl iodides | 60–93 |

| NCS/LiCl in DMF/AcOH | Tertiary carboxylic acids | Alkyl chlorides | 50–75 |

Limitations :

-

Primary and secondary acids show lower reactivity compared to tertiary counterparts .

-

Aromatic acids (e.g., benzoic acid derivatives) are unreactive under these conditions .

Functional Group Compatibility

The Boc group’s stability under decarboxylation conditions is critical:

-

Acidic conditions (e.g., HCl/MeOH) do not cleave the Boc group, preserving the amine during carboxylic acid transformations .

-

Oxalyl chloride-mediated deprotection avoids side reactions (e.g., esterification) that could occur with traditional HCl/dioxane methods .

Mechanistic Considerations

-

Boc Deprotection : Oxalyl chloride reacts with methanol to generate HCl in situ, but the primary pathway involves direct electrophilic attack on the carbamate carbonyl, leading to intermediate isocyanate formation .

-

Decarboxylation : Radical-mediated pathways dominate in Kochi-type reactions, with fragmentation yielding CO₂ and alkyl radicals that trap halogens .

科学研究应用

Scientific Research Applications

-

Peptide Synthesis

- Role : BOC-DL-CHA-OH is primarily used as a building block in solid-phase peptide synthesis (SPPS). The Boc group provides stability during synthesis and can be easily removed under mild acidic conditions.

- Example : In studies involving the synthesis of cyclic peptides, this compound has been incorporated to enhance the structural diversity of the resulting compounds .

-

Medicinal Chemistry

- Therapeutic Developments : The compound has been explored for its potential in developing peptide-based therapeutics. Its unique structure allows for the design of peptides with improved bioavailability and specificity.

- Case Study : Research into peptide analogs containing this compound has shown promising results in targeting specific biological pathways relevant to diseases such as cancer and metabolic disorders .

-

Biological Studies

- Protein-Protein Interactions : this compound aids in studying protein interactions by serving as a probe in various biological assays. Its incorporation into peptides can help elucidate mechanisms of action at the molecular level.

- Example : Studies have demonstrated that peptides containing this compound can effectively bind to target proteins, facilitating investigations into their functional roles .

Data Tables

Case Studies

-

Synthesis of Cyclic Peptides

- Researchers synthesized cyclic peptides using this compound as a key component. The study highlighted the compound's ability to enhance peptide stability and bioactivity, leading to improved therapeutic profiles.

-

Peptide-Based Cancer Therapies

- A recent investigation focused on developing peptide analogs containing this compound that target cancer cell receptors. Results indicated significant reductions in tumor growth in preclinical models, showcasing the compound's potential in oncology.

作用机制

The mechanism of action of BOC-DL-CHA-OH involves the selective protection of the amino group, which allows for controlled reactions and functionalization. The Boc group provides steric hindrance and stability, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical pathways and interactions .

相似化合物的比较

Similar Compounds

- Methyl 2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate

- (S)-2-((tert-Butoxycarbonyl)amino)-3-aminopropionic acid

- (2S)-2-((tert-Butoxycarbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)methyl)phenylpropanoic acid

Uniqueness

BOC-DL-CHA-OH is unique due to its cyclohexyl group, which provides additional steric bulk and hydrophobicity. This makes it particularly useful in the synthesis of peptides and other molecules where such properties are desired .

生物活性

Introduction

BOC-DL-CHA-OH, or N-Boc-DL-cyclohexylalanine, is a derivative of cyclohexylalanine that has garnered interest in the field of medicinal chemistry due to its unique biological properties. This compound is often used in the synthesis of peptides and other bioactive molecules, and its biological activity has been the subject of various studies. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₃H₁₉NO₂

- Molecular Weight : 225.3 g/mol

- CAS Number : 84624-27-1

The presence of the BOC (tert-butyloxycarbonyl) protecting group allows for selective reactions in peptide synthesis, making it a valuable intermediate in drug development.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives of cyclic peptides, this compound was shown to enhance the bactericidal activity against Gram-negative bacteria. The compound's lipophilicity plays a crucial role in its interaction with bacterial membranes, facilitating penetration and disruption of membrane integrity .

Cytotoxicity Studies

Cytotoxicity assays conducted on human kidney proximal tubule epithelial cells (HK-2) demonstrated that while this compound has effective antimicrobial properties, it also exhibits cytotoxic effects at higher concentrations. The ratio of inhibitory concentration (IC50) values indicates a need for careful dosage management when considering therapeutic applications .

The mechanism through which this compound exerts its biological effects primarily involves interactions with lipid membranes. Studies suggest that the compound disrupts bacterial cell membranes through electrostatic and hydrophobic interactions, similar to other cyclic lipopeptides like Polymyxin B . This disruption leads to increased permeability and eventual cell lysis.

Case Studies

- Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of several derivatives, including this compound. The results showed that modifications at specific positions significantly influenced both potency and selectivity against resistant strains of Klebsiella pneumoniae and Escherichia coli .

- Peptide Synthesis Applications : In peptide synthesis protocols, this compound has been employed as a building block in the formation of more complex structures aimed at targeting various biological pathways. Its stability under standard coupling conditions makes it ideal for solid-phase peptide synthesis .

Data Tables

The following table summarizes key findings from studies involving this compound:

属性

IUPAC Name |

3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSZQAQJBXGTSHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144186-13-0 | |

| Record name | Boc-DL-Cha-OH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。